(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Overview
Description
The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
is a structurally modified derivative of benzothiazole . Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The compound(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
likely follows a similar characterization process. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The specific reactions for the compound(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
are not explicitly mentioned in the available literature.
Safety And Hazards
The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
is not intended for human or veterinary use and is for research use only.
Future Directions
The development of new analogs of bioactive heterocyclic compounds, such as benzothiazole derivatives, is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing new benzothiazole derivatives, characterizing their structures, and evaluating their biological activity .
properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-14-6-7-19-20(15(14)2)24-23(31-19)26-10-8-25(9-11-26)22(27)16-12-17(28-3)21(30-5)18(13-16)29-4/h6-7,12-13H,8-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJSWWFXMJLLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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